![molecular formula C12H16BrNO4 B14412221 Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate CAS No. 81564-81-0](/img/structure/B14412221.png)
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is a synthetic organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl group, an acetyloxy group, and a brominated pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate typically involves the following steps:
Bromination of Pyrrole: The starting material, pyrrole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to obtain 4-bromo-1H-pyrrole.
Acetylation: The brominated pyrrole is then subjected to acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine to introduce the acetyloxy group.
Esterification: The final step involves the esterification of the acetylated bromopyrrole with ethyl acetate in the presence of an acid catalyst such as sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control enhances the yield and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrrole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester and acetyloxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrrole derivatives.
Hydrolysis: Formation of carboxylic acids and alcohols.
Oxidation and Reduction: Formation of ketones, aldehydes, and alcohols.
科学的研究の応用
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate involves its interaction with specific molecular targets and pathways. The brominated pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetyloxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: A simple ester used in various organic syntheses.
Ethyl 5-acetoxy-1,2-dimethyl-1H-indole-3-carboxylate: Another ester with a similar acetyloxy group but different core structure.
S-[1-[2-(Acetyloxy)ethyl]butyl] ethanethioate: A thioester with a similar acetyloxy group.
Uniqueness
Ethyl {1-[2-(acetyloxy)ethyl]-4-bromo-1H-pyrrol-2-yl}acetate is unique due to the presence of the brominated pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The combination of the acetyloxy and ethyl groups further enhances its versatility in various chemical reactions and applications.
特性
CAS番号 |
81564-81-0 |
|---|---|
分子式 |
C12H16BrNO4 |
分子量 |
318.16 g/mol |
IUPAC名 |
ethyl 2-[1-(2-acetyloxyethyl)-4-bromopyrrol-2-yl]acetate |
InChI |
InChI=1S/C12H16BrNO4/c1-3-17-12(16)7-11-6-10(13)8-14(11)4-5-18-9(2)15/h6,8H,3-5,7H2,1-2H3 |
InChIキー |
SYKRXXFWLQKAKU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=CC(=CN1CCOC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


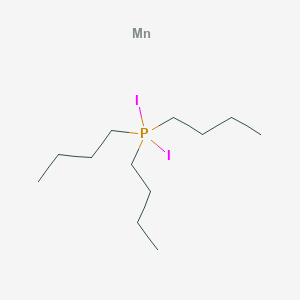
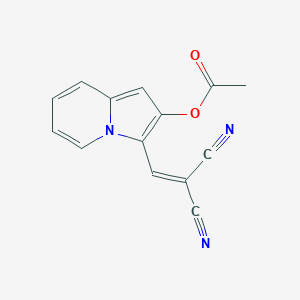
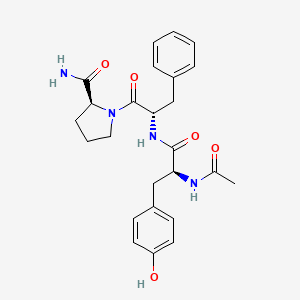
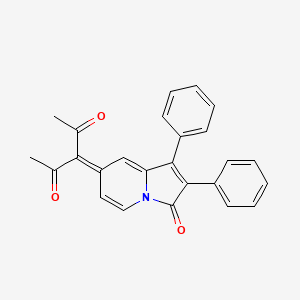
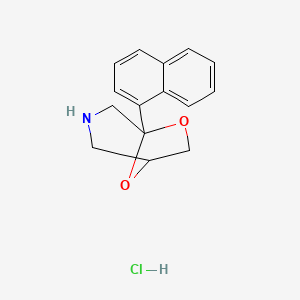
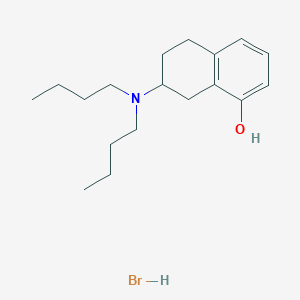
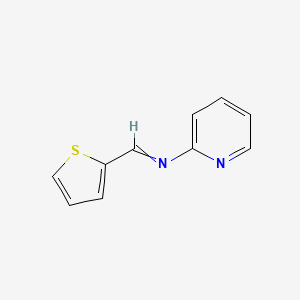
![4-[2-(Dimethylamino)ethyl]benzonitrile](/img/structure/B14412200.png)
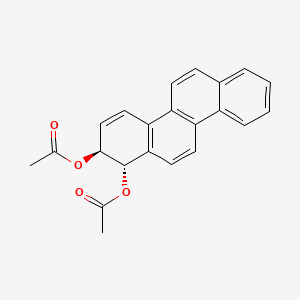
![N-[7-(adamantane-1-carbonylamino)heptyl]adamantane-1-carboxamide](/img/structure/B14412214.png)
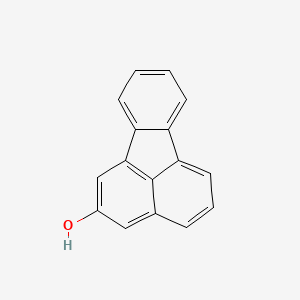
![N-Ethyl-N'-[4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butyl]urea](/img/structure/B14412223.png)
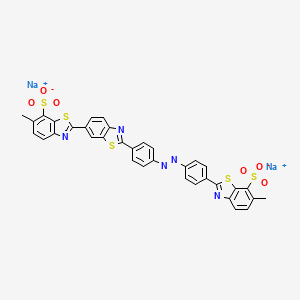
![2-[2-(Cyclopent-1-en-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14412232.png)
